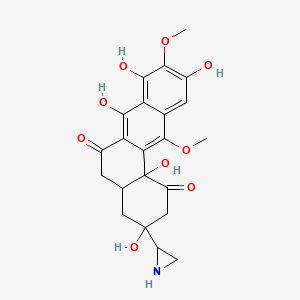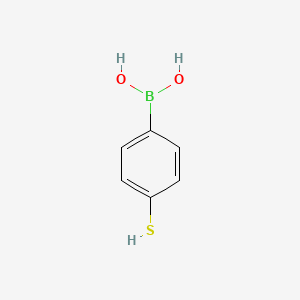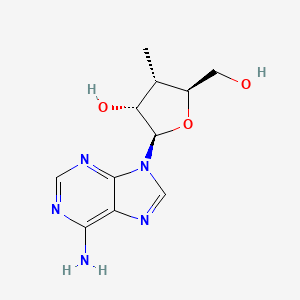
Azicemicin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azicemicin B is a natural product found in Amycolatopsis with data available.
Wissenschaftliche Forschungsanwendungen
Antibiotic Properties
Azicemicin B, along with Azicemicin A, has been identified as a new class of antibiotics. These compounds were isolated from the culture broth of a strain closely related to Amycolatopsis sulphurea. They exhibit moderate growth-inhibiting activity against Gram-positive bacteria and mycobacteria. The molecular formula of this compound is C22H23O9N (Tsuchida et al., 1995).
Structural Characteristics
The structure of this compound was elucidated through various physico-chemical properties and NMR experiments. Its structure is identified as 3-(2-aziridinyl)-3,4-dihydro-3,7,8,10,12b-pentahydroxy-9,12-dimethoxy-benz [a]anthracene-1,6(2H,5H)-dione (Tsuchida et al., 1995).
Biosynthetic Studies
The biosynthesis of this compound involves a type II polyketide synthase. Isotope-tracer experiments with deuterium-labeled amino acids revealed that aspartic acid is the precursor of the aziridine moiety. The azicemicin gene cluster, identified through cloning and sequencing, contains genes typical for type II polyketide synthesis, including genes for adenylyl transferases, decarboxylase, an additional acyl carrier protein, and several oxygenases. This knowledge sets the stage for future biochemical studies of aziridine biosynthesis and assembly (Ogasawara & Liu, 2009).
Genome Sequencing of Producer Strain
The genome sequence of the actinobacterium Kibdelosporangium sp. MJ126-NF4, which produces this compound, was reported. This high-quality draft genome sequence was obtained using Illumina and PacBio sequencing technologies. The genome, spanning 11.75-Mbp, contains more than 11,000 genes and 22 polyketide and nonribosomal peptide natural product gene clusters, providing insights into the genetic basis of this compound production (Ogasawara et al., 2015).
Eigenschaften
CAS-Nummer |
162857-75-2 |
|---|---|
Molekularformel |
C22H23NO9 |
Molekulargewicht |
445.4 g/mol |
IUPAC-Name |
3-(aziridin-2-yl)-3,7,8,10,12b-pentahydroxy-9,12-dimethoxy-2,4,4a,5-tetrahydrobenzo[a]anthracene-1,6-dione |
InChI |
InChI=1S/C22H23NO9/c1-31-19-9-4-11(25)20(32-2)18(28)14(9)17(27)15-10(24)3-8-5-21(29,12-7-23-12)6-13(26)22(8,30)16(15)19/h4,8,12,23,25,27-30H,3,5-7H2,1-2H3 |
InChI-Schlüssel |
UYHQCZYRKRLVIT-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=C(C3=C(C(=C(C=C31)O)OC)O)O)C(=O)CC4C2(C(=O)CC(C4)(C5CN5)O)O |
Kanonische SMILES |
COC1=C2C(=C(C3=C(C(=C(C=C31)O)OC)O)O)C(=O)CC4C2(C(=O)CC(C4)(C5CN5)O)O |
Synonyme |
azicemicin B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[1-oxo-6-(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)hexyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1229270.png)
![N-(4-phenylmethoxyphenyl)-3-[4-(phenylmethyl)-1-piperazinyl]propanamide](/img/structure/B1229271.png)
![N-[(4-ethylphenyl)carbonyl]phenylalanine](/img/structure/B1229272.png)
![5-[(1,3-Dimethyl-2,4-dioxo-6-quinazolinyl)sulfonylamino]benzene-1,3-dicarboxylic acid](/img/structure/B1229275.png)
![2-[(1-Methyl-2-imidazolyl)thio]-1-(2-naphthalenyl)ethanone](/img/structure/B1229276.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B1229279.png)
![1-[3-(Dimethylsulfamoyl)phenyl]-3-(2-furanylmethyl)thiourea](/img/structure/B1229280.png)

![4-Chlorobenzoic acid 4-[[5-(1-naphthalenyl)-1,3,4-oxadiazol-2-yl]thio]but-2-ynyl ester](/img/structure/B1229287.png)


![(2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine](/img/structure/B1229295.png)
